[(4-Acetylphenyl)amino](oxo)acetic acid

Physicochemical profiling Drug-likeness optimization Lead derivatization

[(4-Acetylphenyl)amino](oxo)acetic acid (CAS 6345-10-4), systematically named 2-(4-acetylanilino)-2-oxoacetic acid, is a member of the N-aryl oxamic acid family characterized by a 4-acetylphenyl substituent on the amide nitrogen of oxalic acid monoamide. With a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol, this compound features a distinctive α-keto acid motif that enables hydrogen-bonding interactions not available in its reduced glycine analog.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 6345-10-4
Cat. No. B3032939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Acetylphenyl)amino](oxo)acetic acid
CAS6345-10-4
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C(=O)O
InChIInChI=1S/C10H9NO4/c1-6(12)7-2-4-8(5-3-7)11-9(13)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15)
InChIKeyYJZAICGKDZCJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [(4-Acetylphenyl)amino](oxo)acetic acid (CAS 6345-10-4): Chemical Class and Core Specifications


[(4-Acetylphenyl)amino](oxo)acetic acid (CAS 6345-10-4), systematically named 2-(4-acetylanilino)-2-oxoacetic acid, is a member of the N-aryl oxamic acid family characterized by a 4-acetylphenyl substituent on the amide nitrogen of oxalic acid monoamide . With a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol, this compound features a distinctive α-keto acid motif that enables hydrogen-bonding interactions not available in its reduced glycine analog . The compound is commercially available at 98% purity and serves as a versatile building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors targeting tyrosinase, lactate dehydrogenase, and protein tyrosine phosphatases .

Why Generic Substitution Is Not Advisable for [(4-Acetylphenyl)amino](oxo)acetic acid in Research and Development


Substituting [(4-Acetylphenyl)amino](oxo)acetic acid with a close analog such as oxanilic acid (the unsubstituted parent, CAS 500-72-1) or N-(4-acetylphenyl)glycine (the reduced analog, CAS 42288-24-4) is chemically inadvisable due to fundamental differences in hydrogen-bonding capacity, lipophilicity, and pharmacophoric functionality . The α-keto acid moiety present in the target compound is essential for mimicking pyruvate in enzyme active sites—a feature entirely absent in the glycine analog [1]. The 4-acetyl substituent simultaneously increases polar surface area (PSA 83.47 vs. 66.40 Ų for oxanilic acid) and modulates LogP (0.99 vs. 0.78), altering both solubility and membrane permeability profiles . These differences are not incremental; they represent distinct chemical entities with divergent reactivity and biological recognition properties that cannot be compensated for by adjusting stoichiometry or reaction conditions.

Quantitative Differentiation Evidence for [(4-Acetylphenyl)amino](oxo)acetic acid Versus Closest Analogs


Enhanced Polar Surface Area and Hydrogen-Bonding Capacity Versus the Unsubstituted Parent Oxanilic Acid

[(4-Acetylphenyl)amino](oxo)acetic acid (CAS 6345-10-4) exhibits a polar surface area (PSA) of 83.47 Ų, which is 25.7% higher than that of its unsubstituted parent oxanilic acid (PSA 66.40 Ų, CAS 500-72-1) . The LogP increases from 0.78 (oxanilic acid) to 0.99, reflecting the contribution of the 4-acetyl substituent to both polarity and lipophilicity modulation . The target compound contributes 2 hydrogen bond donors and 4 hydrogen bond acceptors, compared to 2 donors and 3 acceptors for oxanilic acid, providing an additional H-bond acceptor site via the acetyl carbonyl oxygen .

Physicochemical profiling Drug-likeness optimization Lead derivatization

Preservation of the α-Keto Acid Pharmacophore Versus the Reduced Glycine Analog for Enzyme Inhibition

The α-keto acid (oxamic acid) moiety in [(4-Acetylphenyl)amino](oxo)acetic acid is a established pyruvate mimetic that competitively inhibits lactate dehydrogenase (LDH) by binding to the NADH-enzyme complex [1]. In contrast, N-(4-acetylphenyl)glycine (CAS 42288-24-4), which replaces the α-carbonyl with a methylene group, lacks this pharmacophoric element entirely and cannot engage the LDH active site through the same mechanism . Oxamic acid libraries have demonstrated that N-aryl oxamic acids selectively inhibit Plasmodium falciparum LDH (pfLDH) over mammalian LDH (mLDH) by 2- to 5-fold, with optimized derivatives achieving IC50 values as low as 1.75 µM against pfLDH and up to 59-fold selectivity [1][2].

Enzyme inhibition Lactate dehydrogenase Antimalarial drug discovery

Commercial Availability at 98% Purity Versus the Ethyl Ester Analog for Direct Synthetic Use

[(4-Acetylphenyl)amino](oxo)acetic acid is commercially available at 98% purity (Leyan, Product No. 1434812) as the free carboxylic acid, enabling direct use in amide coupling, esterification, and decarboxylative transformations without deprotection steps . Its ethyl ester counterpart (CAS 6345-12-6) is also available but requires hydrolysis to access the free acid functionality, adding a synthetic step and potentially reducing overall yield . The free acid form provides immediate access to the reactive α-keto acid handle for cascade reactions with saturated cyclic amines to generate acylated N-heterocycles, a transformation that leverages in situ decarboxylation of the 2-oxo-2-arylacetic acid motif [1].

Chemical sourcing Synthetic intermediate Building block procurement

Differentiation from 4-Acetylphenoxyacetic Acid: Nitrogen-Containing Amide Bridge Enables Distinct Biological Recognition

[(4-Acetylphenyl)amino](oxo)acetic acid features an amide nitrogen bridge (NH-C=O) connecting the 4-acetylphenyl ring to the oxoacetic acid moiety, whereas 4-acetylphenoxyacetic acid (CAS 1878-81-5) employs an ether oxygen bridge (O-CH2) . This structural difference has significant consequences: the amide NH serves as a hydrogen bond donor (contributing to the total of 2 HBD), while the ether oxygen cannot donate a hydrogen bond . Furthermore, N-aryl oxamic acids have been validated as potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) with Ki values as low as 2.7 nM and >4,500-fold selectivity over mammalian PTPs, an activity profile predicated on the N-aryl oxamic acid scaffold rather than an O-aryl ether linkage [1].

Bioisosterism Structure-activity relationships Target engagement

Optimal Research and Industrial Application Scenarios for [(4-Acetylphenyl)amino](oxo)acetic acid Based on Verified Evidence


Scaffold for Antimalarial Lactate Dehydrogenase (pfLDH) Inhibitor Development

Procurement of [(4-Acetylphenyl)amino](oxo)acetic acid is justified for research groups pursuing pfLDH-targeted antimalarial drug discovery. The oxamic acid pharmacophore is a validated pyruvate mimetic that competitively inhibits pfLDH, and library-based studies have demonstrated that N-aryl oxamic acids achieve 2- to 5-fold selectivity for pfLDH over mammalian LDH [1]. The 4-acetyl substituent provides an additional hydrogen bond acceptor site not present in the unsubstituted parent oxanilic acid, offering an additional vector for structure-activity relationship (SAR) exploration . This compound serves as the free acid starting material for generating focused libraries through parallel amide coupling or esterification, as demonstrated in the synthesis of 167 oxamic acids via catch-and-release methodology with 20-70% overall yields [1].

Building Block for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) Inhibitors

N-Aryl oxamic acids have been validated as highly potent and selective inhibitors of mPTPB, a virulence factor essential for M. tuberculosis survival in host macrophages [1]. The class has produced inhibitors with Ki values as low as 2.7 nM and selectivity exceeding 4,500-fold over a panel of 25 mammalian PTPs [1]. [(4-Acetylphenyl)amino](oxo)acetic acid, as a member of this pharmacophore class bearing the 4-acetyl substituent, provides a strategic starting point for derivatization aimed at optimizing potency and pharmacokinetic properties while maintaining the critical N-aryl oxamic acid core required for phosphotyrosine mimetic activity . Researchers should procure this compound when initiating mPTPB inhibitor programs that require systematic exploration of aryl substitution effects on PTP binding.

Substrate for Decarboxylative Cascade Reactions Generating Acylated N-Heterocycles

The 2-oxo-2-arylacetic acid motif in [(4-Acetylphenyl)amino](oxo)acetic acid is uniquely suited for regioselective cascade reactions with saturated cyclic amines to produce acylated N-heterocycles [1]. This transformation leverages in situ decarboxylation to generate an acyl species that couples with an enamine intermediate, providing efficient access to complex heterocyclic scaffolds [1]. The free carboxylic acid form (CAS 6345-10-4) enables direct use in this methodology without the need for ester hydrolysis, unlike the ethyl ester analog (CAS 6345-12-6) which would require an additional deprotection step . Procurement of the free acid is recommended for synthetic chemistry groups employing decarboxylative coupling strategies to build compound libraries.

Physicochemical Probe for Hydrogen-Bonding-Dependent Target Engagement Studies

With a PSA of 83.47 Ų and 4 hydrogen bond acceptor sites—significantly exceeding the 66.40 Ų and 3 acceptor sites of the parent oxanilic acid—[(4-Acetylphenyl)amino](oxo)acetic acid constitutes a more polar, hydrogen-bond-competent chemical probe for studying binding interactions in enzyme active sites [1]. The compound's intermediate LogP of 0.99 positions it favorably for both aqueous solubility and membrane permeability, making it suitable for biochemical and cell-based assays where the unsubstituted analog (LogP 0.78) may exhibit suboptimal partitioning [1]. Medicinal chemistry teams evaluating the contribution of the 4-acetyl group to target engagement and ADME properties should prioritize this compound over the non-acetylated parent when initiating SAR-by-catalog studies.

Quote Request

Request a Quote for [(4-Acetylphenyl)amino](oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.